molecular formula C10H8BrN3O B11098136 N'-[(E)-(3-bromophenyl)methylidene]-2-cyanoacetohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-2-cyanoacetohydrazide

Cat. No.: B11098136
M. Wt: 266.09 g/mol
InChI Key: RMPNRJWRCOASGO-NTUHNPAUSA-N
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Description

N’-[(E)-(3-bromophenyl)methylidene]-2-cyanoacetohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-2-cyanoacetohydrazide typically involves the reaction of 3-bromobenzaldehyde with cyanoacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The process involves the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-bromophenyl)methylidene]-2-cyanoacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylidene]-2-cyanoacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N’-[(E)-(3-bromophenyl)methylidene]-2-cyanoacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-2-cyanoacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-bromophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide
  • N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(3-bromophenyl)methylidene]-2-cyanoacetohydrazide is unique due to its specific structure, which includes a bromophenyl group and a cyanoacetohydrazide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-cyanoacetamide

InChI

InChI=1S/C10H8BrN3O/c11-9-3-1-2-8(6-9)7-13-14-10(15)4-5-12/h1-3,6-7H,4H2,(H,14,15)/b13-7+

InChI Key

RMPNRJWRCOASGO-NTUHNPAUSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)CC#N

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)CC#N

Origin of Product

United States

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